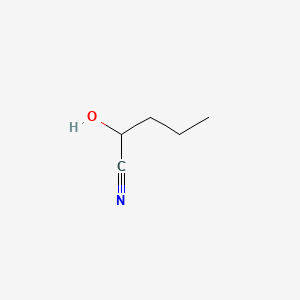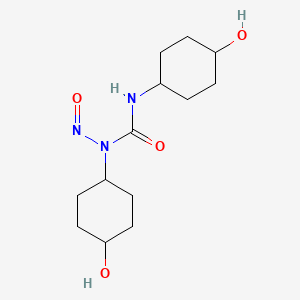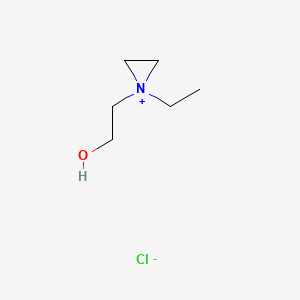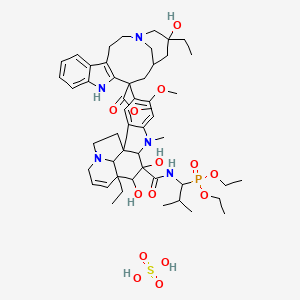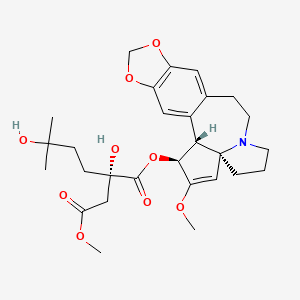
3,6-Di-O-(α-mannopyranosyl)mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-O-(alpha-mannopyranosyl)mannose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a disaccharide consisting of two mannose units linked by glycosidic bonds. It plays a crucial role in understanding carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Applications De Recherche Scientifique
3,6-Di-O-(alpha-mannopyranosyl)mannose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Studying the structure and function of carbohydrates.
Biology: Investigating the role of glycans in cellular processes and protein-glycan interactions.
Medicine: Developing glycan-based therapeutics and diagnostics.
Industry: Producing glycan-based materials and biotechnological applications.
Mécanisme D'action
Target of Action
3,6-Di-O-(alpha-mannopyranosyl)mannose, a trisaccharide where D-mannose units are linked in a specific pattern, is a valuable tool for studying carbohydrate interactions and enzymatic activities related to mannose-specific processes . It facilitates the investigation of mannose-binding lectins, enzymes, and receptors that play critical roles in cellular recognition and signaling .
Mode of Action
This compound is particularly useful for probing the specificity and binding dynamics of mannose-binding proteins, which are involved in numerous biological functions including immune response modulation and pathogen recognition . The structure of this compound allows scientists to dissect how these proteins recognize and interact with mannose residues, offering insights into their function at a molecular level .
Biochemical Pathways
3,6-Di-O-(alpha-mannopyranosyl)mannose is utilized in studying the mechanisms of glycosylation and glycan processing within cells . This aids in the understanding of how carbohydrates influence protein folding and stability . It contributes to fundamental glycobiology studies, enhancing our understanding of carbohydrate-mediated biological processes .
Pharmacokinetics
As a carbohydrate, it is expected to be soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3,6-Di-O-(alpha-mannopyranosyl)mannose’s action are largely dependent on the specific mannose-binding proteins it interacts with . These proteins are involved in numerous biological functions, including immune response modulation and pathogen recognition .
Action Environment
The action of 3,6-Di-O-(alpha-mannopyranosyl)mannose can be influenced by various environmental factors. For instance, pH and temperature can affect enzymatic reactions . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the hydration status of the organism or the specific cellular environment in which it is present.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose typically involves the glycosylation of mannose derivatives. One common method is the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides. This process involves treating alpha-D-mannopyranosides with TsOH·H2O and 2-methoxypropene at 70°C, resulting in high yields of 2,3-O-isopropylidene-alpha-D-mannopyranosides . These intermediates can then be further reacted to form the desired disaccharide.
Industrial Production Methods
Industrial production of 3,6-Di-O-(alpha-mannopyranosyl)mannose is less common due to its specialized use in research. large-scale synthesis can be achieved using automated glycan assembly techniques, which allow for the efficient production of complex carbohydrates.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di-O-(alpha-mannopyranosyl)mannose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Formation of mannuronic acid derivatives.
Reduction: Formation of mannitol derivatives.
Substitution: Formation of acetylated or benzoylated mannose derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Di-O-(alpha-mannopyranosyl)mannose
- 4,6-Di-O-(alpha-mannopyranosyl)mannose
- 2,6-Di-O-(alpha-mannopyranosyl)mannose
Uniqueness
3,6-Di-O-(alpha-mannopyranosyl)mannose is unique due to its specific glycosidic linkage, which influences its interaction with glycan-binding proteins. This specificity allows for targeted studies of glycan-protein interactions and their biological implications, distinguishing it from other mannose-based disaccharides .
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVOBRQLSFMMV-JQBMHSASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69401-47-4 |
Source


|
| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)


